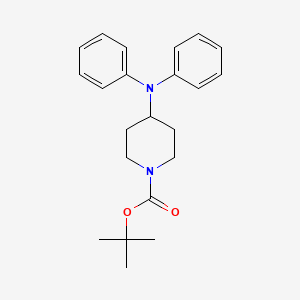

tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(N-phenylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-16-14-20(15-17-23)24(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLQWQAWIYVBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701784 | |

| Record name | tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470689-98-6 | |

| Record name | tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate typically involves the reaction of 4-(diphenylamino)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate has the molecular formula C22H28N2O2, with a molecular weight of approximately 356.48 g/mol. The compound features a piperidine ring substituted with a diphenylamino group and a tert-butyl ester, which contributes to its chemical reactivity and biological activity.

Medicinal Chemistry Applications

a. PROTAC Development

One of the prominent applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce targeted protein degradation, offering a novel approach to drug discovery. The semi-flexible linker properties of this compound allow for optimal spatial orientation within the ternary complex formed during the degradation process, thus enhancing drug-like properties .

b. Anticancer Research

The compound has been investigated for its potential as an intermediate in synthesizing anticancer agents. For instance, it plays a role in the synthesis of palbociclib, an FDA-approved drug for treating advanced breast cancer. The synthesis method involving photocatalysis not only improves yield but also reduces environmental impact compared to traditional methods .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diphenylamino group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Parameters of Structurally Related Piperidine Derivatives

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

- Diphenylamino vs. In contrast, the 4-methoxystyryl group () introduces a conjugated system with methoxy electron-donating effects, enhancing binding to acetylcholinesterase in Alzheimer’s models .

- Carbamoyl vs. Benzyloxy Groups: The carbamoyl group in CAS 139290-70-3 increases polarity (TPSA = 66.7 Ų) and hydrogen-bonding capacity, improving water solubility compared to the lipophilic diphenylamino group. Benzyloxy derivatives (CAS 159557-47-8) offer reduced steric hindrance, facilitating synthetic modifications .

Heterocyclic vs. Aliphatic Substituents

- Pyrimidinyloxy Group : The chloro and methyl substituents on the pyrimidine ring (CAS 1289386-94-2) enhance electrophilicity, enabling nucleophilic substitution reactions in kinase inhibitor design .

- Piperazine-Piperidine Hybrid : The dual-ring system in CAS 205059-24-1 improves basicity and solubility, making it a versatile scaffold for CNS-targeting drugs .

Functional Group Impact on Solubility and Stability

- Guanidine Group : The highly basic guanidine moiety () increases aqueous solubility in acidic environments, beneficial for oral bioavailability in protease inhibitors.

- Mercaptoethyl Group : The thiol group (CAS 1420841-79-7) allows disulfide bond formation, useful in prodrug strategies or redox-sensitive drug delivery systems .

Biological Activity

Tert-butyl 4-(diphenylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a piperidine ring substituted with a tert-butyl group and diphenylamino moiety, which significantly influences its biological activity.

Research indicates that compounds with similar structures can act as inhibitors of various biological pathways. For instance, studies on related piperidine derivatives have shown their ability to modulate the NLRP3 inflammasome pathway, which is critical in inflammatory responses. These compounds can inhibit IL-1β release and pyroptotic cell death in macrophages, suggesting that this compound may exhibit similar mechanisms.

In Vitro Studies

In vitro pharmacological screening has been conducted to evaluate the anti-inflammatory properties of related compounds. For example, a series of benzo[d]imidazole derivatives were tested for their ability to inhibit NLRP3-dependent IL-1β release in THP-1 cells. The results indicated that certain modifications to the piperidine structure enhanced inhibitory activity (see Table 1).

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound 1 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound 2 | 14.9 ± 5.8 | Not significant |

| Compound 3 | 39.2 ± 6.6 | 20.3 ± 1.3 |

Table 1: Biological activity of selected compounds derived from piperidine scaffolds.

Case Studies

A notable case study involved the synthesis and testing of various piperidine derivatives against inflammatory markers in human macrophages. The study found that modifications to the diphenylamino group could enhance the compound's effectiveness in reducing inflammatory responses.

Safety and Toxicity

Preliminary safety assessments indicate that while some derivatives exhibit potent biological activity, they also require careful evaluation for toxicity. The MTT assay was utilized to assess cytotoxicity, revealing that certain concentrations led to significant cell viability loss.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(diphenylamino)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher protection) .

- Skin/Eye Protection : Wear chemical-resistant gloves, goggles, and full-body protective clothing. For eye exposure, rinse with water for several minutes and remove contact lenses if present .

- First Aid : For ingestion, do not induce vomiting; rinse mouth with water. For inhalation, move to fresh air and maintain respiratory comfort .

- Storage : Store in a dry, ventilated area away from heat and incompatible materials (e.g., strong oxidizers) .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- GC-MS : Use split-mode injection (1:50) with RT locking (e.g., tetracosane at 9.258 min) to confirm molecular fragments (e.g., m/z 57, 83, 93) .

- FTIR-ATR : Analyze spectral ranges (4000–400 cm⁻¹) to detect functional groups like the tert-butyl carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds .

- HPLC-TOF : Compare measured exact mass (e.g., theoretical 352.47 g/mol for C₂₂H₂₈N₂O₂) to verify molecular identity .

Q. What are the acute toxicity profiles of this compound, and how should accidental exposure be managed?

- Methodological Answer :

- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation) under EU-GHS, indicating low but non-negligible toxicity. No carcinogenicity reported by IARC or OSHA .

- Exposure Management :

- Skin Contact : Wash with soap/water; seek medical advice if irritation persists.

- Inhalation : Monitor for respiratory irritation; administer oxygen if needed .

- Documentation : Cross-reference SDS from multiple suppliers (e.g., Kishida Chemical, Key Organics) for updated toxicity data .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yields?

- Methodological Answer :

- Stepwise Synthesis : Begin with diphenylamine and piperidine precursors. Use tert-butyl dicarbonate (Boc₂O) for carboxylation under anhydrous conditions .

- Catalysis : Optimize reaction temperature (e.g., 0–20°C) and solvent polarity (e.g., DCM or THF) to minimize side products .

- Purification : Employ silica gel chromatography (e.g., hexane/EtOAc gradient) to isolate the Boc-protected product. Validate purity via TLC and NMR .

Q. What analytical strategies resolve contradictions in decomposition data under varying storage conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC for byproducts like piperidine or diphenylamine derivatives .

- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C may release CO₂ from the Boc group) .

- Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to infer decomposition pathways .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model the Boc group’s steric effects on piperidine ring reactivity. Analyze HOMO-LUMO gaps for nucleophilic attack sites .

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

- PubChem Data : Leverage canonical SMILES (e.g., CC(C)(C)OC(=O)N1CCCC(C1)N(C2=CC=CC=C2)C3=CC=CC=C3) for in silico docking studies .

Q. What methodologies assess environmental risks of this compound in lab waste streams?

- Methodological Answer :

- Ecotoxicity Testing : Use Daphnia magna or algal assays to estimate LC₅₀ values, though current data gaps exist .

- Biodegradation Studies : Apply OECD 301B (CO₂ evolution test) to evaluate microbial breakdown. Note that persistence is likely due to aromatic and Boc groups .

- Waste Handling : Neutralize with activated carbon before disposal; comply with EPA/DOT regulations for hazardous organic waste .

Data Contradictions and Mitigation

- Toxicity Classification Discrepancies : Some SDS list Category 4 toxicity , while others report insufficient data . Mitigate by assuming worst-case handling (PPE, fume hoods) and consulting multiple sources .

- Stability Data Gaps : While decomposition products are undocumented, analog studies suggest Boc cleavage under acidic conditions (e.g., TFA) generates piperidine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.